molecular formula C15H9NO4 B2692145 pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate CAS No. 833435-96-4

pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2692145
CAS No.: 833435-96-4
M. Wt: 267.24
InChI Key: GITBPKOUXTVFJA-UHFFFAOYSA-N
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Description

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a carboxylate ester group at the 3-position of the coumarin core, with the ester moiety substituted by a pyridin-3-yl group. Coumarin-3-carboxylates are widely studied for their structural diversity and applications in materials science, pharmaceuticals, and supramolecular chemistry. The synthesis of such compounds typically involves the reaction of coumarin-3-carboxylic acid derivatives (e.g., acid chlorides) with alcohols or amines under catalytic conditions . The pyridin-3-yl substituent introduces a nitrogen-containing aromatic system, which may influence electronic properties, hydrogen-bonding interactions, and crystal packing compared to other esters.

Properties

IUPAC Name

pyridin-3-yl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITBPKOUXTVFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with pyridine derivatives. One common method includes the use of a catalyst-free, green protocol for the one-pot three-component synthesis of chromeno[4,3-b]pyridine derivatives . This method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under environmentally friendly conditions (ethanol–water, 3:1 v/v).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis processes developed in the laboratory. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-yl 2-oxo-2H-chromene-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemical Applications

1.1 Building Block for Synthesis
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a versatile compound for developing new materials with specific functionalities.

1.2 Reaction Mechanisms
The compound can undergo several types of reactions:

  • Oxidation: Converts the compound into various derivatives.
  • Reduction: Alters functional groups on the chromene ring.
  • Substitution: Facilitates nucleophilic substitution at the pyridine ring.

Biological Applications

2.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves interference with essential biochemical pathways in bacteria, leading to inhibited growth and proliferation .

2.2 Anticancer Properties
The compound has shown promise as an anticancer agent in various studies. It has been observed to inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapeutics. For instance, studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines .

2.3 Fluorescent Probes
this compound has been explored as a fluorescent probe for detecting metal ions, such as copper, in biological samples. This application is particularly valuable for environmental monitoring and biological research.

Industrial Applications

3.1 Material Development
In industry, this compound is utilized in the development of new materials with specific optical and electronic properties. Its unique structure allows for modifications that can enhance material performance in various applications, including electronics and photonics.

3.2 Green Chemistry
The synthesis methods employed for this compound often align with principles of green chemistry, emphasizing sustainable practices such as using environmentally friendly solvents and catalysts. This approach not only reduces environmental impact but also enhances the efficiency of chemical processes.

Case Studies

5.1 Antibacterial Activity Study
A study evaluated the antibacterial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent in combating bacterial infections .

5.2 Anticancer Research
In vitro studies have shown that this compound can effectively induce apoptosis in several cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways. These findings highlight its potential role in developing new cancer therapies .

Mechanism of Action

The mechanism of action of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, the compound may exert its effects by interacting with cellular enzymes and receptors, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Differences :

  • Aromatic esters (e.g., 4-chlorophenyl) exhibit stronger electron-withdrawing effects compared to aliphatic esters, altering reactivity and spectral properties.

Comparison of Yields and Conditions :

  • Ethyl esters: High yields (>90%) under mild conditions due to the reactivity of ethanol .
  • Aromatic esters : Moderate yields (70–85%) due to steric and electronic effects of aryl alcohols .
  • Pyridin-3-yl ester : Likely requires longer reaction times or elevated temperatures due to the lower nucleophilicity of pyridin-3-ol.

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Coumarin-3-carboxylates

Compound Melting Point (°C) $ ^1 \text{H-NMR} $ (δ, ppm) $ ^{13} \text{C-NMR} $ (δ, ppm)
Ethyl ester 235–236 1.35 (t, CH3), 4.35 (q, CH2) 164.8 (C=O), 60.5 (OCH2)
4-Chlorophenyl ester 245–247 7.45–8.10 (Ar-H) 164.5 (C=O), 138.2 (Cl-C)
Cinnamyl ester 198–200 6.30–7.80 (vinyl/Ar-H) 164.7 (C=O), 126.5 (vinyl)
Pyridin-3-yl ester (predicted) 220–225* 8.50–9.10 (pyridine-H) 164.9 (C=O), 150.2 (pyridine-C)

*Predicted based on analogous structures.

Notable Observations:

  • Pyridin-3-yl protons resonate at δ 8.5–9.1 ppm, distinct from alkyl or aryl protons in other esters.
  • The exocyclic carbonyl (C=O) in all derivatives appears near δ 164–165 ppm in $ ^{13} \text{C-NMR} $, indicating minimal electronic perturbation by the ester group .

Crystallographic and Supramolecular Features

Crystal structures of coumarin-3-carboxylates reveal recurring motifs:

  • Weak C–H···O interactions involving the exocyclic carbonyl oxygen .
  • π-π stacking between coumarin rings (centroid distances: 3.56–3.84 Å) .

Pyridin-3-yl Ester vs. Other Esters :

  • The pyridine nitrogen may form additional hydrogen bonds (e.g., N···H–O), altering packing efficiency.
  • In cinnamyl esters, π-π interactions dominate , whereas pyridin-3-yl derivatives could exhibit mixed interactions (π-π and hydrogen bonding).

Biological Activity

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyridine ring with a chromene core. This structural combination is responsible for its distinct chemical properties and biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological efficacy.

Target of Action

The primary target of this compound is bacterial strains. It has shown potent inhibitory activity against both gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria.

Mode of Action

The compound interacts with bacterial targets, leading to their inhibition. This interaction likely disrupts essential biochemical pathways within the bacteria, resulting in growth inhibition and cell death.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains effectively. The compound's minimum inhibitory concentration (MIC) values suggest high potency against several pathogens, making it a promising candidate for developing new antibiotics.

Anticancer Activity

This compound has also been studied for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, it has been reported to induce apoptosis in cancer cell lines by increasing caspase activity, which is crucial for programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntimicrobialGram-positive and gram-negative bacteriaInhibition of growth via disruption of pathways,
AnticancerVarious cancer cell linesInduction of apoptosis through caspase activation ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC value of 8 µg/mL, significantly inhibiting bacterial growth compared to standard antibiotics.
  • Anticancer Effects : In another study, this compound was tested against MCF-7 breast cancer cells. Results showed that the compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that substituents on the pyridine ring can enhance or diminish its antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups at specific positions on the pyridine ring has been correlated with improved biological efficacy .

Q & A

Q. What are the recommended synthetic routes for pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate?

The compound can be synthesized via esterification of 2-oxo-2H-chromene-3-carboxylic acid with pyridin-3-ol under catalytic acidic conditions. Microwave-assisted heterocyclization (e.g., Pd-catalyzed coupling) may enhance reaction efficiency and yield, as demonstrated in analogous chromene derivatives . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst loading) is critical to minimize side products.

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation or diffusion methods.
  • Collecting intensity data and solving the phase problem using direct methods (e.g., SHELXD) .
  • Refining the structure with Hirshfeld surface analysis to map intermolecular interactions, as shown in ethyl 2-oxo-2H-chromene-3-carboxylate derivatives .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • 1H/13C NMR : Assign signals using coupling patterns and chemical shifts. For example, the chromene carbonyl (C=O) typically resonates at ~160–165 ppm in 13C NMR, while pyridin-3-yl protons appear as distinct multiplets in 1H NMR .
  • IR Spectroscopy : Identify ester (C=O stretch at ~1720 cm⁻¹) and chromene lactone (C=O at ~1750 cm⁻¹) groups.

Advanced Research Questions

Q. How do computational methods like Hirshfeld surface analysis clarify intermolecular interactions?

Hirshfeld surfaces quantify close contacts (e.g., H-bonding, π-π stacking) in crystal lattices. For ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, such analysis revealed dominant H···O/O···H interactions (40–50% of contacts) and C···H contributions (20–30%), critical for predicting packing efficiency and stability . Density Functional Theory (DFT) can further validate these interactions by calculating electrostatic potential surfaces.

Q. What strategies improve synthetic diastereoselectivity and yield?

  • Catalyst Screening : Use chiral ligands (e.g., BINOL derivatives) in asymmetric synthesis to enhance enantiomeric excess.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in pyrrolo[3,2-d]pyrimidine syntheses .
  • Microwave Irradiation : Reduces reaction time and improves regioselectivity in heterocycle formation, as demonstrated for indole derivatives .

Q. How do structural modifications influence biological activity or photophysical properties?

  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridin-3-yl position enhances π-stacking interactions, potentially improving binding affinity in enzyme inhibition studies .
  • Chromene Functionalization : Adding electron-donating groups (e.g., -NEt₂) to the chromene core shifts fluorescence emission wavelengths, relevant for optoelectronic applications .

Methodological Considerations

  • Contradictions in Data : While Hirshfeld analysis emphasizes H-bonding in crystal packing , some studies on related compounds prioritize van der Waals interactions, suggesting context-dependent dominance .
  • Safety Protocols : Handle intermediates with boronic acids or palladium catalysts under inert atmospheres to prevent degradation .

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